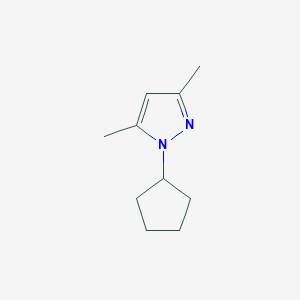

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-cyclopentyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C10H16N2/c1-8-7-9(2)12(11-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |

InChI Key |

QPNRTQFQIWQACI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCCC2)C |

Origin of Product |

United States |

Structural Characterization and Elucidation of 1 Cyclopentyl 3,5 Dimethyl 1h Pyrazole

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis is fundamental to the structural confirmation of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole, providing detailed insights into its atomic connectivity and electronic environment.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. While specific experimental spectra for this exact compound are not widely published, a detailed prediction can be made based on the well-established chemical shifts of the 3,5-dimethylpyrazole (B48361) core and N-attached cyclopentyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrazole (B372694) ring features a single proton at the C4 position, appearing as a sharp singlet. The two methyl groups at C3 and C5 are chemically distinct due to the asymmetry introduced by the N1-substituent, though their chemical shifts are often very similar. The cyclopentyl group gives rise to a methine proton (CH) at the N1-attachment point and four methylene (B1212753) groups (CH₂), which are diastereotopic and thus expected to show complex multiplet patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Three signals are expected for the pyrazole ring (C3, C4, and C5), with C3 and C5 appearing at lower field due to their attachment to nitrogen atoms. Two separate signals are anticipated for the methyl carbons. The cyclopentyl group will exhibit three distinct signals: one for the methine carbon attached to the pyrazole nitrogen and two for the methylene carbons.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, between the cyclopentyl methine proton and its adjacent methylene protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively assigning which proton is attached to which carbon and for confirming the connectivity across the entire molecule, such as the correlation between the cyclopentyl methine proton and the C5 carbon of the pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C4-H (pyrazole) | 5.7-5.9 | s (singlet) |

| N-CH (cyclopentyl) | 4.4-4.7 | m (multiplet) |

| C3-CH₃ | 2.1-2.3 | s (singlet) |

| C5-CH₃ | 2.1-2.3 | s (singlet) |

| CH₂ (cyclopentyl) | 1.6-2.1 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole) | 147-149 |

| C5 (pyrazole) | 138-140 |

| C4 (pyrazole) | 105-107 |

| N-CH (cyclopentyl) | 58-61 |

| CH₂ (cyclopentyl) | 32-34 |

| CH₂ (cyclopentyl) | 23-25 |

| C3-CH₃ | 13-15 |

| C5-CH₃ | 10-12 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (molecular formula C₁₀H₁₆N₂), the nominal molecular weight is 164 g/mol .

MS (Electron Ionization): In a typical EI-MS spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 164. A prominent fragmentation pathway would involve the cleavage of the N-cyclopentyl bond, resulting in a stable fragment corresponding to the loss of the cyclopentyl radical (C₅H₉•, 69 Da). This would produce a base peak or a very intense peak at m/z = 95, corresponding to the [M - C₅H₉]⁺ fragment (the 3,5-dimethylpyrazolyl cation).

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition. For the protonated molecule [M+H]⁺, the calculated exact mass allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isomers.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass | Predicted m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.1386 | 165 |

| [M]⁺˙ | C₁₀H₁₆N₂⁺˙ | 164.1313 | 164 |

| [M - C₅H₉]⁺ | C₅H₇N₂⁺ | 95.0604 | 95 |

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to be characterized by vibrations of the pyrazole ring and the attached alkyl groups. researchgate.net

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching from the cyclopentyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. A weaker C-H stretch from the pyrazole C4-H bond may appear just above 3000 cm⁻¹.

Ring Vibrations: C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1450-1600 cm⁻¹ region. derpharmachemica.com

C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1370-1470 cm⁻¹ range. derpharmachemica.com

Table 4: Predicted IR Absorption Bands for this compound Predicted data based on analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (C4-H) | 3050-3150 |

| Aliphatic C-H Stretch (CH, CH₂, CH₃) | 2850-2990 |

| Pyrazole Ring Stretch (C=N, C=C) | 1450-1600 |

| Aliphatic C-H Bend (CH₂, CH₃) | 1370-1470 |

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles. nih.gov

Based on crystal structures of similar N-substituted 3,5-dimethylpyrazole derivatives, several structural features would be anticipated. researchgate.net The 3,5-dimethylpyrazole ring is expected to be essentially planar. The N-C bond connecting the cyclopentyl group to the pyrazole ring would establish a specific dihedral angle relative to the plane of the heterocycle, which would be influenced by crystal packing forces. The cyclopentyl ring itself would adopt a non-planar conformation, typically an envelope or twist form, to minimize internal strain. Such a study would provide unequivocal proof of the molecular structure and reveal any significant intermolecular interactions, such as C-H···π stacking, that dictate the crystal packing arrangement.

Tautomeric and Conformational Analysis of this compound

Tautomerism: Annular prototropic tautomerism, a characteristic feature of N-unsubstituted pyrazoles, is not possible for this compound. The presence of the cyclopentyl group fixed at the N1 position prevents the migration of a proton between the two ring nitrogen atoms. Therefore, the compound exists as a single, well-defined constitutional isomer.

Conformational Analysis: The conformational flexibility of this molecule arises from two main sources: rotation about the single bond connecting the cyclopentyl ring to the pyrazole nitrogen (N1-C1') and the puckering of the cyclopentyl ring itself. libretexts.org

The rotation around the N1-C1' bond is subject to steric hindrance. The lowest energy conformation would seek to minimize the interaction between the protons on the cyclopentyl ring (at C2' and C5') and the adjacent methyl group at the C5 position of the pyrazole ring. Computational modeling studies on similar N-alkyl pyrazoles suggest that conformers which orient the bulk of the alkyl substituent away from the pyrazole ring are generally favored.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. eurasianjournals.comresearchgate.net It is widely employed to determine optimized molecular geometries, including bond lengths and angles, and to understand the distribution of electrons within a molecule. nih.gov

For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, provide a detailed picture of their structure. nih.gov Studies on the parent 3,5-dimethylpyrazole (B48361) (DMP) reveal the geometry of the pyrazole ring, which is expected to be largely preserved in its N-cyclopentyl derivative. The substitution of a cyclopentyl group at the N1 position would primarily influence the torsion angles related to the pyrazole ring, but the internal ring geometry and the positions of the methyl groups would remain consistent. In one study, the geometry of 1-hydroxymethyl-3,5-dimethylpyrazole was optimized using the B3LYP/6-31G(d,p) method to understand its properties and reactivity. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Pyrazole Derivative Note: This data is illustrative for a pyrazole structure and not specific to 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-C3 | ~1.33 Å |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-N1 | ~1.37 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | N2-C3-C4 | ~111° |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. aip.orgnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

In pyrazole derivatives, the MEP surface typically reveals distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For pyrazoles, the most negative potential is consistently located around the pyridine-like nitrogen atom (N2), indicating its role as the primary site for protonation and coordination with electrophiles. researchgate.netresearchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. In this compound, positive potentials are expected around the hydrogen atoms of the methyl and cyclopentyl groups. aip.org

Neutral Potential (Green): These regions represent a balance of electrostatic forces.

The MEP map provides a visual guide to the molecule's reactive sites, which is fundamental in understanding its interaction with other molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity concepts by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's chemical reactivity and kinetic stability. pku.edu.cnnumberanalytics.com

HOMO: Represents the ability to donate electrons (nucleophilicity). In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating the ring's capacity to act as an electron donor.

LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is also generally located over the ring system.

HOMO-LUMO Gap (ΔE): A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. aip.org

Computational studies on pyrazole derivatives have calculated these values to predict their reactive nature. For instance, theoretical calculations on some pyrazole derivatives revealed HOMO-LUMO energy gaps that correlate with their observed reactivity. aip.org

Table 2: Illustrative FMO Energy Values for a Pyrazole Derivative Note: This data is illustrative and not specific to this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -1.0 eV |

| Energy Gap (ΔE) | ~ 5.5 eV |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can decompose the crystal packing into specific types of atom-to-atom contacts and their relative contributions.

For pyrazole derivatives, Hirshfeld analysis typically reveals the dominance of several key interactions:

H···H Contacts: Due to the abundance of hydrogen atoms in the methyl and, in this case, cyclopentyl groups, these contacts usually account for the largest portion of the Hirshfeld surface. as-proceeding.comresearchgate.net

C···H/H···C Contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

N···H/H···N Contacts: These are indicative of hydrogen bonding, often involving the pyrazole nitrogen atoms and hydrogen atoms from neighboring molecules. nih.gov

Studies on various pyrazole-containing crystal structures show that H···H contacts can contribute over 60% to the total Hirshfeld surface, with O···H (if present), C···H, and N···H contacts making up the remainder. as-proceeding.com This analysis provides a detailed fingerprint of the forces holding the molecules together in the solid state. nih.govtandfonline.com

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyrazole Derivative Note: This data is illustrative and not specific to this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 60.5% |

| O···H/H···O | 20.4% |

| C···H/H···C | 10.7% |

| N···H/H···N | 6.5% |

Quantum Mechanical Property Prediction

Quantum mechanical calculations, particularly DFT, are invaluable for predicting a wide range of molecular properties beyond simple geometry. eurasianjournals.com These predictions are crucial for understanding a molecule's behavior in various environments and for designing new materials and therapeutic agents. researchgate.net

For pyrazole derivatives, these calculations can determine:

Polarizability and Hyperpolarizability: These properties relate to the molecule's response to an external electric field and are important for assessing potential applications in nonlinear optics (NLO). Some pyrazole derivatives have been studied for their NLO properties. aip.org

Global Reactivity Descriptors: Derived from FMO energies, parameters like chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

These predicted properties help to build a comprehensive profile of the molecule's physicochemical characteristics.

Theoretical Studies on Structure-Reactivity Relationships

For pyrazole derivatives, SAR studies often focus on how substituents at the N1, C3, and C5 positions affect their biological activity or chemical reactivity. nih.gov

N1-Substituent: The nature of the group at the N1 position (e.g., cyclopentyl) can significantly impact the molecule's lipophilicity, steric profile, and how it fits into a receptor's binding pocket. A study on meprin inhibitors showed that a cyclopentyl moiety at the N1 position resulted in similar activity to a phenyl group, suggesting a tolerance for such lipophilic groups. nih.gov

C3 and C5-Substituents: The methyl groups at the C3 and C5 positions contribute to the molecule's electronic properties and steric bulk. Theoretical studies can quantify the electron-donating effect of these methyl groups, which influences the basicity and nucleophilicity of the pyrazole ring. mdpi.com

By correlating calculated parameters (like MEP, FMO energies, and atomic charges) with experimentally observed activities, computational models can rationalize existing SAR data and guide the design of new, more potent derivatives. researchgate.netjapsonline.comnih.gov

Chemical Reactivity and Derivatization Strategies of 1 Cyclopentyl 3,5 Dimethyl 1h Pyrazole

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring in 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole is a versatile scaffold for the introduction of various functional groups. The presence of the two nitrogen atoms and the alkyl substituents influences the regioselectivity of these reactions.

Introduction of Additional Substituents (e.g., Halides, Carbaldehydes, Amines)

The C4 position of the 1,3,5-trisubstituted pyrazole ring is the primary site for the introduction of new substituents due to electronic and steric factors.

Halogenation: The halogenation of 3,5-dimethylpyrazoles can be efficiently achieved using N-halosuccinimides (NXS). For instance, reactions with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can introduce bromine, chlorine, and iodine atoms, respectively, at the C4 position. unifesp.brresearchgate.net These reactions are often carried out under mild conditions and can be promoted by ultrasound irradiation, providing good yields in short reaction times without the need for a catalyst. unifesp.brresearchgate.net For 3,5-dimethyl-1-phenyl-1H-pyrazole, bromination and iodination proceed cleanly to give the desired 4-halo derivatives. nih.gov

Formylation: The Vilsmeier-Haack reaction is a classical method for introducing a formyl group (carbaldehyde) onto electron-rich aromatic rings. ijpcbs.comresearchgate.netjocpr.com For N-alkyl-3,5-dimethyl-1H-pyrazoles, this reaction selectively yields the corresponding 4-formyl derivatives. researchgate.net The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net It is noteworthy that 3,5-dimethyl-1H-pyrazole itself, without a substituent on the nitrogen atom, does not undergo formylation at the C4 position under similar conditions. researchgate.net

Amination: The introduction of an amino group can be achieved through various synthetic strategies. One notable method is the enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles using dialkyl azodicarboxylates, catalyzed by chiral π-Cu(II) complexes. nih.gov This reaction provides access to α-amino acid derivatives with high yields and enantioselectivity. nih.gov While this method applies to N-acylated derivatives, it highlights a pathway for C-N bond formation adjacent to the pyrazole ring system.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is considered electron-rich and thus readily undergoes electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. In 1,3,5-trisubstituted pyrazoles, such as this compound, the C4 position is the most nucleophilic and sterically accessible site for electrophilic attack. nih.govnih.gov

The general mechanism involves the attack of an electrophile on the π-electron system of the pyrazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted pyrazole. unifesp.br The rate of reaction and the stability of the intermediate are influenced by the nature of the electrophile and the existing substituents on the pyrazole ring. unifesp.br

Cyclopentyl Moiety Functionalization

Direct functionalization of the saturated cyclopentyl group attached to the pyrazole ring presents a different set of chemical challenges compared to the aromatic pyrazole core. Information specifically detailing the functionalization of the cyclopentyl group in this compound is limited in the reviewed literature. However, general principles of alkane functionalization can be considered.

Reactions on the cyclopentyl ring would likely proceed through free-radical mechanisms, given its saturated nature. For instance, free-radical halogenation , typically initiated by UV light, could introduce a halogen atom onto the cyclopentyl ring. wikipedia.org The selectivity of this reaction can be low, potentially leading to a mixture of mono- and poly-halogenated products at various positions on the ring. wikipedia.org The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can favor allylic or benzylic bromination, but this is not applicable to a saturated cyclopentyl ring. youtube.com

Reactions Leading to Fused Pyrazole Systems Using this compound as a Precursor

While this compound itself is not the typical starting material for the synthesis of fused pyrazoles, it can be envisioned as a precursor after appropriate functionalization. The synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines, generally requires a pyrazole derivative bearing a reactive functional group, most commonly an amino group at the C5 position. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org

Pyrazolo[1,5-a]pyrimidines: These fused systems are typically synthesized through the condensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net For example, 5-amino-1,3-dimethylpyrazole (B17969) undergoes cyclocondensation with ethyl acetoacetate. sigmaaldrich.com Therefore, to use this compound as a precursor, a nitro group would first need to be introduced at the C4 position, followed by reduction to an amino group, and then subsequent cyclization reactions could be explored.

Pyrazolo[3,4-d]pyridazines: The construction of this fused ring system can be achieved through intramolecular cyclization strategies. For instance, the Vilsmeier-Haack reaction on hydrazones of 3-aryl-4-acetylsydnones can lead to the formation of 2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. researchgate.net Another approach involves the Vilsmeier-Haack reaction of 5-(1-methylhydrazino)pyridazines. amanote.com To utilize this compound, it would need to be functionalized with appropriate groups at the C4 and C5 positions to enable the necessary cyclization to form the pyridazine (B1198779) ring. For example, a Vilsmeier-Haack reaction could introduce a formyl group at C4, which could then be further elaborated. rsc.org

The following table summarizes representative examples of reagents used to synthesize fused pyrazole systems from functionalized pyrazole precursors.

| Fused System | Pyrazole Precursor | Reagent(s) | Reference(s) |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Dicarbonyl compounds (e.g., acetylacetone (B45752), ethyl acetoacetate) | nih.govresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine | 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | α,β-Unsaturated ketones | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-(2-Chloroacetylamino)pyrazoles | Vilsmeier reagent | rsc.org |

| Pyrazolo[3,4-d]pyridazine | Hydrazones of 3-aryl-4-acetylsydnones | Vilsmeier-Haack reagent | researchgate.net |

Cycloaddition and Conjugate Addition Reactions of Related N-Allenoylpyrazoles

While not directly involving this compound, the cycloaddition and conjugate addition reactions of structurally related N-allenoylpyrazoles are noteworthy as they demonstrate the utility of the pyrazole moiety in influencing complex chemical transformations. N-allenoylpyrazoles can be generated in situ from N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole through isomerization catalyzed by chiral π-Cu(II) complexes. acs.org

These in situ generated N-allenoylpyrazoles can then participate in a variety of site-selective and enantioselective reactions:

[3 + 2] Cycloaddition: This type of reaction involves the N-allenoylpyrazole acting as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring.

[4 + 2] Cycloaddition (Diels-Alder Reaction): Here, the N-allenoylpyrazole can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

[2 + 2] Cycloaddition: This reaction leads to the formation of a four-membered ring.

Conjugate Addition: Nucleophiles can add to the N-allenoylpyrazole in a 1,4-manner.

These reactions, facilitated by the chiral copper catalyst, can produce complex carbocyclic and heterocyclic structures with high yields and excellent enantioselectivity. acs.org The 3,5-dimethylpyrazole (B48361) group in these substrates acts as an effective activating group and a chiral auxiliary handle.

The table below provides a summary of the types of cycloaddition and conjugate addition reactions involving N-allenoylpyrazoles.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst | Reference(s) |

|---|---|---|---|---|---|

| [3 + 2] Cycloaddition | N-Allenoylpyrazole | 1,3-Dipole | Five-membered heterocycle | Chiral π-Cu(II) | acs.org |

| [4 + 2] Cycloaddition | N-Allenoylpyrazole | Diene | Six-membered carbocycle | Chiral π-Cu(II) | acs.org |

| [2 + 2] Cycloaddition | N-Allenoylpyrazole | Alkene/Alkyne | Four-membered carbocycle | Chiral π-Cu(II) | acs.org |

| Conjugate Addition | N-Allenoylpyrazole | Nucleophile | Adduct | Chiral π-Cu(II) | acs.org |

Coordination Chemistry and Ligand Applications

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole as a Potential Ligand

The electronic properties of the pyrazole (B372694) ring, characterized by its aromaticity and the electron-donating nature of the methyl groups at the 3 and 5 positions, would influence the donor strength of the nitrogen atom and, consequently, the stability and reactivity of the metal complexes formed. The fundamental coordination behavior is anticipated to be similar to other 1-alkyl-3,5-dimethylpyrazoles, which are known to coordinate to a variety of transition metals.

Synthesis and Characterization of Metal Complexes

Although no specific metal complexes of this compound have been reported in the reviewed literature, their synthesis would likely follow established methodologies for related pyrazole ligands. Typically, the reaction of the ligand with a metal salt in a suitable solvent would yield the desired complex. The choice of metal precursor, solvent, and reaction conditions would be crucial in determining the final product.

Characterization of any potential complexes would involve a suite of spectroscopic and analytical techniques. 1H and 13C NMR spectroscopy would confirm the coordination of the ligand by observing shifts in the signals of the pyrazole and cyclopentyl protons and carbons upon complexation. Infrared (IR) spectroscopy could provide evidence of coordination through changes in the vibrational frequencies of the pyrazole ring. For paramagnetic complexes, techniques such as electron paramagnetic resonance (EPR) spectroscopy would be employed. Ultimately, single-crystal X-ray diffraction would be indispensable for the unambiguous determination of the solid-state structure, revealing the coordination geometry of the metal center, bond lengths, and angles.

Based on the extensive studies of analogous pyrazole ligands, this compound is expected to exhibit primarily a monodentate coordination mode through its N2 atom. However, the possibility of other coordination behaviors, though less common for N1-substituted pyrazoles, cannot be entirely ruled out under specific circumstances. For instance, agostic interactions involving the C-H bonds of the cyclopentyl group or weak interactions with the pyrazole ring's π-system could be envisaged, leading to more complex structural arrangements. The steric hindrance imposed by the cyclopentyl group would likely play a significant role in dictating the preferred coordination geometry around the metal center.

Applications in Supramolecular Chemistry

The ability of pyrazole-containing molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable building blocks in supramolecular chemistry. csic.esresearchgate.net While this compound itself lacks the N-H proton necessary for classical hydrogen bonding between pyrazole rings, its metal complexes could serve as nodes in the construction of larger supramolecular assemblies.

Applications in Advanced Materials Science

Photophysical Properties and Sensor Development

There is no available research data detailing the photophysical properties, such as absorption, emission spectra, quantum yields, or excited-state lifetimes, of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole. Consequently, its potential application in the development of chemical sensors or fluorescent probes has not been explored or reported. The fundamental photophysical characteristics that would underpin its use in sensor technology remain uncharacterized.

Organic Material Development

Similarly, the synthesis and characterization of organic materials derived from this compound for applications in advanced materials science, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices, have not been documented in scientific literature. Research into its utility as a building block for polymers, dendrimers, or other functional organic materials is currently absent.

Future Research Directions

Exploration of Novel Synthetic Pathways

The classical synthesis of 3,5-dimethylpyrazoles typically involves the condensation of a hydrazine (B178648) with a β-diketone, such as acetylacetone (B45752). nih.govwikipedia.org For 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole, this would involve the reaction of cyclopentylhydrazine (B1295993) with acetylacetone. While effective, future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Modern synthetic strategies could offer significant improvements in yield, purity, and environmental impact. mdpi.com Research could be directed toward one-pot, multi-component reactions that combine starting materials with a catalyst to form the final product in a single step, minimizing waste and purification efforts. organic-chemistry.org The use of novel catalytic systems, such as nano-ZnO or cerium-based catalysts, has shown promise in the synthesis of other substituted pyrazoles and could be adapted for this specific compound. nih.govrsc.org Furthermore, exploring green chemistry approaches, such as microwave-assisted synthesis or reactions in aqueous media, could lead to faster reaction times and a reduced environmental footprint. mdpi.com

Table 1: Proposed Novel Synthetic Strategies

| Synthetic Strategy | Potential Catalyst/Method | Key Advantages | Primary Research Goal |

|---|---|---|---|

| Multi-component Reaction | Lewis or Brønsted acids | High atom economy, operational simplicity. | Develop a one-pot synthesis from readily available precursors. |

| Microwave-Assisted Synthesis | Solvent-free or polar solvents (e.g., Ethanol) | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Optimize reaction conditions for high-throughput synthesis. |

| Heterogeneous Catalysis | Nano-ZnO, solid-supported acids | Catalyst recyclability, simplified product purification. nih.gov | Investigate catalyst performance and reusability for sustainable production. |

Advanced Spectroscopic Characterization

While standard spectroscopic techniques like ¹H and ¹³C NMR, as well as FT-IR, are essential for routine characterization rsc.orgjocpr.comresearchgate.net, a deeper understanding of the structural and electronic properties of this compound requires more advanced methods.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial relationships between the cyclopentyl and pyrazole (B372694) moieties. For crystalline samples, solid-state NMR spectroscopy could yield valuable information about the molecular packing and intermolecular interactions in the solid state. Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would confirm the elemental composition with high precision. mdpi.com To investigate non-covalent interactions, which are crucial for understanding the compound's behavior in condensed phases, techniques like Hirshfeld surface analysis could be employed to visualize and quantify intermolecular contacts. dnu.dp.ua

In-depth Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, guiding experimental efforts. In-depth computational modeling of this compound can provide fundamental insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry and predict spectroscopic data (NMR, IR) for comparison with experimental results. researchgate.netnih.gov Frontier Molecular Orbital (HOMO-LUMO) analysis can reveal the molecule's kinetic stability and electronic transition properties. nih.gov Creating a Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and highlighting areas involved in intermolecular interactions. nih.gov Further studies could involve Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature of chemical bonds and non-covalent interactions within the structure. Molecular dynamics (MD) simulations could also be employed to study the conformational flexibility of the cyclopentyl ring and the compound's interactions with solvents or biological macromolecules.

Table 2: Proposed Computational Modeling Approaches

| Computational Method | Property to Investigate | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, NMR shifts. | Validation of experimental data, understanding of electronic structure. nih.gov |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Energy gap, electron distribution in frontier orbitals. | Prediction of chemical reactivity and optical properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for intermolecular interactions. | Identification of reactive centers and non-covalent interaction sites. nih.gov |

Design and Synthesis of Derivatives for Specific Applications (e.g., advanced materials, specialized catalytic systems)

The pyrazole core is a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science. jocpr.comjocpr.com The unique steric and electronic profile of the this compound moiety makes it an attractive building block for novel derivatives with tailored properties.

Future research should focus on functionalizing the pyrazole ring or the cyclopentyl group to create new molecules for specific applications. For instance, introducing coordinating groups (e.g., pyridyl, carboxylate) could lead to the formation of novel ligands for transition metals. The resulting metal complexes could be investigated for their catalytic activity in organic transformations or as components of advanced materials like Metal-Organic Frameworks (MOFs). The pyrazole moiety is known to be a key component in various biologically active compounds. nih.govmdpi.com Synthesizing derivatives by introducing pharmacophores could lead to new candidates for drug discovery programs. The bulky cyclopentyl group could influence the binding affinity and selectivity of these derivatives for specific biological targets.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves N-alkylation of pyrazole derivatives. A widely used approach is reacting 3,5-dimethyl-1H-pyrazole with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Ionic liquids like [BMIM][BF₄] can enhance reaction efficiency by stabilizing intermediates and reducing side reactions . Key parameters include:

- Temperature : Optimal ranges (80–100°C) balance reaction rate and decomposition risks.

- Solvent choice : Polar solvents improve nucleophilicity of the pyrazole nitrogen.

- Catalyst/base : Alkali bases deprotonate the pyrazole, facilitating alkylation.

Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Methyl groups on pyrazole appear as singlets (δ ~2.3 ppm for CH₃), while cyclopentyl protons show multiplet splitting (δ ~1.5–2.0 ppm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures above 200°C indicate suitability for high-temperature applications .

- X-ray Crystallography : Resolves stereochemistry and confirms cyclopentyl ring conformation. Tools like SHELXL refine structural models .

Advanced Research Questions

Q. How can crystallographic software tools like SHELX and Mercury resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- SHELX Suite : SHELXL refines crystal structures by optimizing atomic coordinates and displacement parameters. For example, it resolves disorder in cyclopentyl groups by modeling alternative conformations .

- Mercury : Visualizes intermolecular interactions (e.g., C–H···π contacts) and overlays multiple structures to analyze conformational flexibility .

- ORTEP-3 : Generates publication-quality thermal ellipsoid plots to highlight anisotropic displacement, critical for detecting lattice strain .

Q. What strategies address conflicting data in the synthesis and characterization of pyrazole derivatives like this compound?

Methodological Answer:

- Cross-Validation : Combine NMR, mass spectrometry, and X-ray data to confirm molecular identity. For example, discrepancies in melting points may arise from polymorphic forms, resolved via powder XRD .

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and identify side products (e.g., over-alkylation) .

- Computational Validation : DFT calculations predict NMR chemical shifts or crystal packing, aiding interpretation of ambiguous results .

Q. How do substituents (cyclopentyl, methyl) influence the biological activity of pyrazole-based compounds?

Methodological Answer:

- Steric Effects : The cyclopentyl group enhances lipophilicity, improving membrane permeability in cellular assays .

- Electron-Withdrawing/Directing Effects : Methyl groups stabilize the pyrazole ring, altering binding affinity to targets like kinases or metalloenzymes. For example, 3,5-dimethyl substitution in Pd(II) complexes increases cytotoxicity by ~3× compared to unsubstituted analogs .

- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing cyclopentyl with benzyl) quantifies contributions to bioactivity .

Q. What methodological considerations are critical when designing coordination complexes with this compound as a ligand?

Methodological Answer:

- Ligand Denticity : The pyrazole nitrogen acts as a monodentate ligand. Chelation requires introducing additional donor groups (e.g., sulfanyl substituents) .

- Metal Compatibility : Pd(II) and Pt(II) preferentially bind to pyrazole-N in acidic conditions (pH 4–6), while Cu(I) requires reducing agents .

- Characterization : Single-crystal XRD confirms coordination geometry. Cyclic voltammetry assesses redox activity of metal centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.